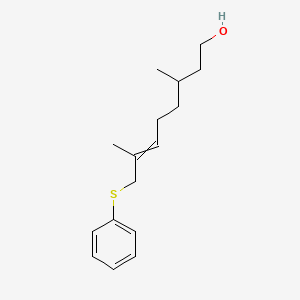
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is an organic compound with a complex structure that includes a phenylsulfanyl group attached to an octenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the addition of a phenylsulfanyl group to a pre-formed octenol structure. This can be achieved through a series of reactions including:
Hydroboration-Oxidation: This step involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Thioether Formation: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenol backbone can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-one.
Reduction: Formation of 3,7-Dimethyl-8-(phenylsulfanyl)octan-1-ol.
Substitution: Formation of various substituted octenol derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Citronellol: A similar compound with a simpler structure, lacking the phenylsulfanyl group.
Linalool: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,7-Dimethyl-8-(phenylsulfanyl)oct-6-en-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where these properties are advantageous.
Properties
CAS No. |
90165-61-0 |
|---|---|
Molecular Formula |
C16H24OS |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3,7-dimethyl-8-phenylsulfanyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24OS/c1-14(11-12-17)7-6-8-15(2)13-18-16-9-4-3-5-10-16/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3 |
InChI Key |
JTMCYABCKNZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CSC1=CC=CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















